molecular formula C13H15NO2S2 B3011098 4-Methyl-N-[2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide CAS No. 102996-95-2

4-Methyl-N-[2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B3011098
CAS No.: 102996-95-2
M. Wt: 281.39
InChI Key: UMBGEZYIVHHOOZ-UHFFFAOYSA-N
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Description

4-Methyl-N-[2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It features a benzene sulfonamide core, a functional group widely recognized for its broad spectrum of biological activities, which includes antibacterial, antifungal, anti-inflammatory, and antiprotozoal properties . The molecular structure, which incorporates a 4-methylphenyl group and a 2-(thiophen-2-yl)ethyl chain, is characteristic of compounds studied as synthetic intermediates and for their bioactive potential. Research into closely related structural analogs demonstrates that such molecules are valuable intermediates in the synthesis of active pharmaceutical ingredients. For instance, a compound with a similar 2-(thiophen-2-yl)ethyl chain has been identified as a key intermediate in the synthesis of the antiplatelet agent Clopidogrel . Furthermore, sulfonamide derivatives are frequently investigated using modern computational methods, such as Density Functional Theory (DFT), to elucidate their geometric structure, vibrational frequencies, and other electronic properties to better understand their reactivity and potential for drug-likeness . This product is intended for use in laboratory research and development only. Researchers can employ it as a building block in organic synthesis, a candidate for biological screening, or a standard in analytical studies. This compound is offered for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-methyl-N-(2-thiophen-2-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S2/c1-11-4-6-13(7-5-11)18(15,16)14-9-8-12-3-2-10-17-12/h2-7,10,14H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBGEZYIVHHOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726810
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-[2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide typically involves the following steps:

    Formation of the Sulfonamide Group: This can be achieved by reacting 4-methylbenzenesulfonyl chloride with 2-(thiophen-2-yl)ethylamine in the presence of a base such as triethylamine.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-[2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Conditions typically involve the use of electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-Methyl-N-[2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of materials such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 4-Methyl-N-[2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The thiophene ring may also interact with biological membranes, affecting their function and integrity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Sulfonamide Derivatives

a) 4-Methyl-N-[2-[(4-methylphenyl)sulfonylamino]ethyl]benzenesulfonamide
  • Structure : Features an additional sulfonamide group at the ethyl linker.
  • Properties : Increased polarity due to the second sulfonamide group, likely reducing lipid solubility compared to the target compound. This modification may enhance binding to hydrophilic targets but reduce blood-brain barrier penetration .
b) 2-Bromo-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide
  • Structure : Bromine substitution on the benzene ring and a pyrazole-thiophene hybrid substituent.
  • The pyrazole-thiophene moiety may enhance π-π stacking interactions in protein binding .
c) 4-Fluoro-3-methyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide
  • Structure : Fluorine substitution on the benzene ring and a thiophene-sulfonyl group.
  • Properties: Fluorine improves lipophilicity and metabolic resistance.

Heterocyclic Modifications

a) Phthalidyl Sulfonohydrazone Derivatives (e.g., Compound 4w)
  • Structure : Incorporates a phthalidyl group and a thiophene ethylidene substituent.
  • Properties : The rigid phthalidyl structure reduces conformational flexibility, possibly limiting binding to flexible enzyme active sites. The ethylidene group may enhance π-orbital interactions, improving affinity for aromatic-rich binding pockets .
b) Pyridyl-Thiazole Derivatives (e.g., G856-3155)
  • Structure : Replaces the thiophene with a pyridyl-thiazole system.
  • The thiazole moiety may engage in hydrogen bonding, altering target specificity compared to thiophene-based analogs .

Pharmacologically Relevant Analogs

a) Rotigotine Derivatives
  • Structure: Includes (S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl 4-methylbenzenesulfonate.
  • Properties : The tetrahydronaphthalen-ol group is critical for dopamine receptor agonism, a feature absent in the target compound. This highlights how sulfonamide-thiophene hybrids can be tailored for neurological applications .
b) Metabolites with Thiophene-Sulfonamide Motifs
  • Example: 3-(1-Aminoethyl)-N-[2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide.
  • Properties: The aminoethyl group introduces a basic center, enhancing water solubility. This modification could improve renal clearance compared to the methyl-substituted target compound .

Physicochemical Properties

Property Target Compound Brominated Analog () Phthalidyl Derivative ()
Molecular Weight ~325.4 g/mol 426.4 g/mol ~450 g/mol (estimated)
Solubility Moderate in DMSO Low (due to bromine) Low (rigid structure)
Key Functional Groups Thiophene, Sulfonamide Bromine, Pyrazole Phthalidyl, Hydrazone

Biological Activity

4-Methyl-N-[2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide is a sulfonamide compound featuring a unique structural arrangement that includes a benzene ring, a thiophene moiety, and a sulfonamide group. This compound has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₅N₁O₂S₂
  • Molecular Weight : 281.39 g/mol
  • CAS Number : 102996-95-2

The compound's structure consists of:

  • A methyl group attached to the benzene ring.
  • An ethyl chain linking the benzene to the thiophene ring.
  • A sulfonamide group , which is known for its biological significance.

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific biological targets that may include enzymes or receptors involved in inflammatory processes or microbial resistance.

Anti-inflammatory Activity

Sulfonamide compounds have been documented to possess anti-inflammatory effects. The potential for this compound to inhibit pro-inflammatory cytokines or enzymes such as COX (cyclooxygenase) could be significant in therapeutic applications.

Research Findings and Case Studies

Several studies have investigated the broader class of sulfonamides and their derivatives, providing insights into the potential biological activities of related compounds.

Table 1: Summary of Biological Activities of Sulfonamides

Compound NameActivity TypeMechanism of ActionReference
SulfamethoxazoleAntimicrobialInhibition of folic acid synthesis
CelecoxibAnti-inflammatoryCOX-2 inhibition
BenzensulfonamideAntiviralInhibition of viral replication

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that sulfonamide derivatives showed significant activity against various bacterial strains, with some compounds exhibiting lower MIC (minimum inhibitory concentration) values compared to traditional antibiotics.
  • Anti-inflammatory Potential : In vitro studies indicated that certain sulfonamide derivatives could reduce the production of pro-inflammatory cytokines in macrophage cell lines, suggesting a pathway for therapeutic use in inflammatory diseases.

Q & A

Q. What are the recommended synthetic routes for 4-Methyl-N-[2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sulfonylation of the amine intermediate. A general procedure includes:

  • Step 1: Reacting 4-methylbenzenesulfonyl chloride with 2-(thiophen-2-yl)ethylamine in a polar aprotic solvent (e.g., dichloromethane or THF) under basic conditions (e.g., triethylamine or pyridine) at 0–25°C for 4–6 hours .
  • Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization from ethanol.
    Optimization Tips:
  • Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).
  • Adjust stoichiometry (1.2:1 molar ratio of sulfonyl chloride to amine) to minimize side products .
  • Use inert atmosphere (N₂/Ar) to prevent oxidation of the thiophene moiety .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

Methodological Answer:

  • ¹H NMR: Key signals include:
    • Aromatic protons: δ 7.2–7.8 ppm (sulfonamide benzene and thiophene).
    • CH₂ groups: δ 3.4–3.6 ppm (N-CH₂-CH₂-thiophene) and δ 2.4 ppm (Ar-CH₃).
    • Thiophene protons: δ 6.8–7.4 ppm (multiplet) .
  • IR: Peaks at ~1150 cm⁻¹ (S=O symmetric stretch) and ~1350 cm⁻¹ (S=O asymmetric stretch) confirm sulfonamide formation .
  • MS (ESI+): Molecular ion peak at m/z 307.1 [M+H]⁺, with fragmentation patterns matching the thiophene-ethyl and sulfonamide moieties .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

Methodological Answer:

  • Solubility:
    • Highly soluble in DMSO, DMF, and chloroform.
    • Moderately soluble in ethanol (15 mg/mL at 25°C) .
    • Insoluble in water (add 0.1% Tween-80 for aqueous assays) .
  • Stability:
    • Stable at −20°C under inert conditions for >6 months.
    • Degrades in acidic media (pH <3) via sulfonamide hydrolysis; use neutral buffers for biological assays .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of the sulfonamide group in nucleophilic substitution reactions?

Methodological Answer:

  • Kinetic Analysis: Perform reactions with varying nucleophiles (e.g., amines, thiols) in DMF at 40–80°C. Monitor via HPLC to calculate rate constants and propose SN1/SN2 mechanisms .
  • Computational Modeling: Use DFT (B3LYP/6-31G*) to compare energy barriers for sulfonamide cleavage pathways. Correlate with experimental substituent effects (e.g., electron-withdrawing groups on benzene) .

Q. What strategies resolve contradictions between computational predictions and experimental results for this compound’s reactivity?

Methodological Answer:

  • Data Reconciliation:
    • Re-examine solvent effects in simulations (e.g., PCM model for solvation energy) .
    • Validate computational models with isotopic labeling (e.g., ¹³C NMR to track bond cleavage sites) .
  • Case Example: If MD simulations overestimate steric hindrance, conduct X-ray crystallography to confirm spatial arrangement of the thiophene-ethyl group .

Q. What in vitro models are appropriate for assessing biological activity, and how should cytotoxicity assays be designed?

Methodological Answer:

  • Antimicrobial Assays:
    • Use Staphylococcus aureus (Gram+) and E. coli (Gram−) in broth microdilution (MIC determination, 24–48 hours) .
    • Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v) .
  • Cytotoxicity Screening:
    • MTT assay on HEK-293 cells (48-hour exposure, IC₅₀ calculation).
    • Pre-test solubility in culture media to avoid false positives from precipitation .

Q. How does the thiophene moiety influence the compound’s electronic properties and binding affinity in target interactions?

Methodological Answer:

  • Electrostatic Potential Maps: Generate via DFT to visualize electron-rich thiophene sulfur’s role in π-π stacking or hydrogen bonding .
  • SAR Studies: Synthesize analogs (e.g., replacing thiophene with furan) and compare binding affinities (e.g., SPR or ITC for protein-ligand studies) .

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